

# 1,4-Dibenzoyloxycyclohexane chemical structure and properties

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## Compound of Interest

Compound Name: 1,4-Dibenzoyloxycyclohexane

Cat. No.: B096277

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## An In-depth Technical Guide to 1,4-Dibenzoyloxycyclohexane

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**1,4-Dibenzoyloxycyclohexane** is a diester of 1,4-cyclohexanediol and benzoic acid. It exists as two distinct geometric isomers: **cis-1,4-Dibenzoyloxycyclohexane** and **trans-1,4-Dibenzoyloxycyclohexane**. The spatial arrangement of the benzoyloxy groups relative to the cyclohexane ring significantly influences the physical and chemical properties of these isomers. This document provides a comprehensive overview of the chemical structure, properties, and potential applications of **1,4-Dibenzoyloxycyclohexane**, with a focus on data relevant to research and development.

## Chemical Structure and Isomerism

The core structure of **1,4-Dibenzoyloxycyclohexane** consists of a cyclohexane ring substituted at the 1 and 4 positions with benzoyloxy groups. The stereochemistry of these substituents gives rise to cis and trans isomers.

- **cis-1,4-Dibenzoyloxycyclohexane:** In this isomer, both benzoyloxy groups are on the same side of the cyclohexane ring. The cyclohexane ring can exist in conformational isomers, with the diequatorial and diaxial forms being the most significant.

- **trans-1,4-Dibenzoyloxcyclohexane:** In this isomer, the benzoyloxy groups are on opposite sides of the cyclohexane ring. The most stable conformation is typically the one where both bulky benzoyloxy groups occupy equatorial positions.

The distinction between these isomers is crucial as it dictates their molecular symmetry, packing in the solid state, and ultimately their physical properties and reactivity.

## Physicochemical Properties

Quantitative data for the physical and chemical properties of the individual cis and trans isomers of **1,4-Dibenzoyloxcyclohexane** are not extensively reported in publicly available literature. However, based on the general principles of stereochemistry and the properties of similar cyclohexane derivatives, the following trends can be anticipated.

Property	<b>cis-1,4-Dibenzoyloxycyclohexane (Predicted)</b>	<b>trans-1,4-Dibenzoyloxycyclohexane (Predicted)</b>	Notes
Molecular Formula	C <sub>20</sub> H <sub>20</sub> O <sub>4</sub>	C <sub>20</sub> H <sub>20</sub> O <sub>4</sub>	The molecular formula is identical for both isomers.
Molecular Weight	324.37 g/mol	324.37 g/mol	The molecular weight is identical for both isomers.
Melting Point	Lower than the trans isomer.	Higher than the cis isomer.	The higher symmetry of the trans isomer generally allows for more efficient packing in the crystal lattice, leading to a higher melting point.
Boiling Point	Likely similar to the trans isomer.	Likely similar to the cis isomer.	Boiling points are less dependent on crystal packing and more on intermolecular forces, which are expected to be similar for both isomers.
Solubility	Generally more soluble in common organic solvents.	Generally less soluble in common organic solvents.	The less regular shape of the cis isomer can disrupt crystal packing, leading to weaker intermolecular forces and higher solubility.
CAS Number	Not individually assigned	Not individually assigned	The CAS number 19150-32-4 refers to the mixture of isomers

or the unspecified  
isomer.<sup>[1]</sup>

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## Spectroscopic Data

Detailed experimental spectra for the pure cis and trans isomers of **1,4-Dibenzoyloxycyclohexane** are not readily available. The following information is based on predictions and data from analogous compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The chemical shifts and coupling constants of the cyclohexane protons would differ significantly between the cis and trans isomers due to the different magnetic environments of the axial and equatorial protons. In the trans isomer, with both benzyloxy groups in equatorial positions, the methine protons at C1 and C4 would likely appear as a triplet of triplets with distinct coupling constants. In the cis isomer, the conformational equilibrium would lead to more complex and potentially broader signals. The aromatic protons of the benzoyl groups would appear in the range of  $\delta$  7.4-8.1 ppm.
- <sup>13</sup>C NMR: The chemical shifts of the cyclohexane carbons would also be indicative of the stereochemistry. The carbon atoms bearing the benzyloxy groups (C1 and C4) would resonate at a characteristic downfield shift. The symmetry of the trans isomer would result in a simpler spectrum with fewer signals compared to the less symmetric, conformationally mobile cis isomer.

## Infrared (IR) Spectroscopy

The IR spectra of both isomers are expected to show characteristic absorption bands for:

- C=O stretching of the ester group, typically around 1710-1730  $\text{cm}^{-1}$ .
- C-O stretching of the ester group, in the region of 1250-1300  $\text{cm}^{-1}$ .
- C-H stretching of the aromatic and aliphatic portions, around 3000-3100  $\text{cm}^{-1}$  and 2850-2950  $\text{cm}^{-1}$ , respectively.
- Aromatic C=C stretching bands in the 1450-1600  $\text{cm}^{-1}$  region.

Subtle differences in the fingerprint region (below  $1500\text{ cm}^{-1}$ ) may exist between the cis and trans isomers due to differences in their vibrational modes.

## Mass Spectrometry (MS)

The electron ionization mass spectrum of **1,4-Dibenzoyloxycyclohexane** would be expected to show a molecular ion peak ( $M^+$ ) at  $m/z$  324. Fragmentation would likely involve the loss of benzoyloxy groups and benzoic acid, leading to characteristic fragment ions.

## Experimental Protocols

While specific detailed experimental protocols for the synthesis of pure cis- and trans-**1,4-Dibenzoyloxycyclohexane** are not widely published, a general and logical synthetic approach is the esterification of the corresponding cis- or trans-1,4-cyclohexanediol with benzoyl chloride.

## General Synthesis of 1,4-Dibenzoyloxycyclohexane

This procedure outlines the esterification of 1,4-cyclohexanediol. The stereochemical outcome of the product is dependent on the stereochemistry of the starting diol.

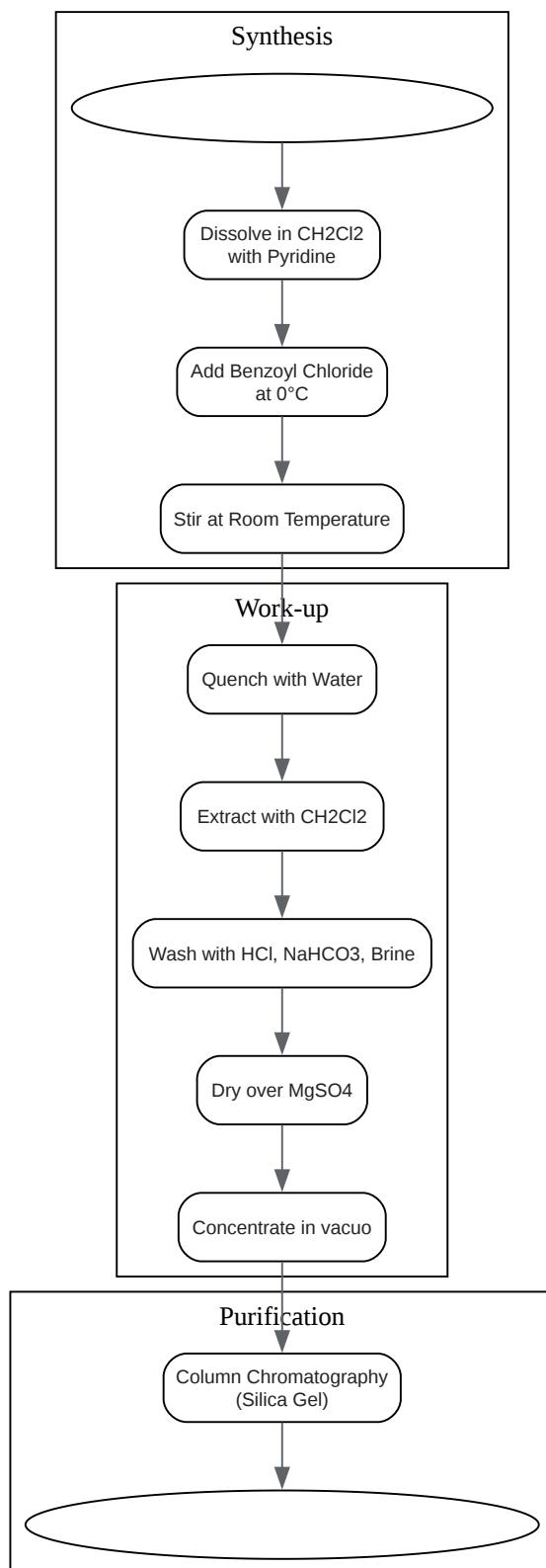
### Materials:

- cis- or trans-1,4-cyclohexanediol
- Benzoyl chloride
- Pyridine (or another suitable base)
- Anhydrous dichloromethane (or another suitable aprotic solvent)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Hexane and ethyl acetate for chromatography

### Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the respective isomer of 1,4-cyclohexanediol in anhydrous dichloromethane.
- Add pyridine to the solution. The amount of pyridine should be at least stoichiometrically equivalent to the benzoyl chloride used.
- Cool the mixture in an ice bath.
- Slowly add benzoyl chloride (2.2 equivalents) dropwise to the cooled solution with stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).
- Quench the reaction by adding water.
- Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure dibenzoate ester.

Logical Workflow for Synthesis and Purification:



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Caption: Synthetic workflow for **1,4-Dibenzoyloxycyclohexane**.

## Biological Activity and Applications

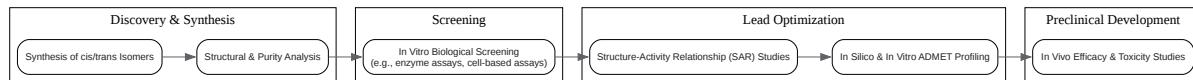
There is currently no significant body of publicly available research detailing the specific biological activities of cis- or trans-**1,4-Dibenzoyloxycyclohexane**. However, cyclohexane derivatives and esters are classes of compounds with diverse pharmacological applications. The rigid and well-defined stereochemistry of the 1,4-disubstituted cyclohexane ring makes it an attractive scaffold in medicinal chemistry for the design of ligands that target specific protein binding pockets.

Potential areas of interest for future research could include:

- Liquid Crystals: The rigid core and anisotropic shape of the trans isomer, in particular, suggest potential applications in the field of liquid crystals.
- Polymer Chemistry: **1,4-Dibenzoyloxycyclohexane** could serve as a monomer or a model compound for the synthesis of polyesters with specific thermal and mechanical properties.
- Drug Discovery: As a scaffold, it could be functionalized to explore interactions with various biological targets. The ester linkages are potentially cleavable by esterases *in vivo*, which could be a consideration in prodrug design.

## Signaling Pathways and Logical Relationships

As no specific biological activity has been identified for **1,4-Dibenzoyloxycyclohexane**, there are no established signaling pathways to diagram. The logical relationship for its potential use in drug discovery would follow a standard preclinical development path.



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Caption: A logical workflow for the potential drug discovery process.

## Conclusion

**1,4-Dibenzoyloxycyclohexane**, in its cis and trans isomeric forms, represents a simple yet structurally interesting molecule. While specific experimental data on its properties are sparse, its synthesis is straightforward from commercially available precursors. The well-defined stereochemistry of its isomers makes it a candidate for applications in materials science, particularly in the fields of polymers and liquid crystals. Although no specific biological activities have been reported, its rigid cyclohexane core presents a potential scaffold for the design of novel therapeutic agents. Further research is warranted to fully characterize the individual isomers and explore their potential in various scientific and industrial applications.

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## References

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